![molecular formula C22H18N4O5S2 B2959176 4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-61-2](/img/structure/B2959176.png)

4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

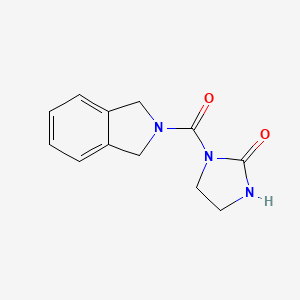

“4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C22H18N4O5S2. It has an average mass of 482.532 Da and a monoisotopic mass of 482.071869 Da .

Synthesis Analysis

The synthesis of benzothiazoles, which is a part of the compound, has been extensively studied. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst has also been proposed .Molecular Structure Analysis

The molecular structure of “4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is complex, consisting of multiple rings and functional groups. The benzothiazole ring is a key structural feature, and the compound also contains a benzyl(methyl)sulfamoyl group and a nitro group .Wissenschaftliche Forschungsanwendungen

Microbial Mediation and Environmental Impact

Compounds related to sulfamethoxazole, a sulfonamide antibiotic, have been studied for their transformation under denitrifying conditions, which is important for understanding their environmental fate. The study by Nödler et al. (2012) found that sulfamethoxazole can undergo transformations leading to both reversible and non-reversible products in water/sediment systems, indicating the complex environmental behaviors of such compounds Nödler, K., Licha, T., Barbieri, M., & Pérez, S. (2012). Water Research.

Anticancer Potential

Benzothiazole derivatives have been synthesized and evaluated for their potential as antitumor agents. Yoshida et al. (2005) designed and synthesized a biologically stable benzothiazole derivative that exhibited significant in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of such compounds in cancer research Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., Iwasaki, S., Koyama, K., Furukawa, H., Kurakata, S., & Sugano, Y. (2005). Bioorganic & Medicinal Chemistry Letters.

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds, including those with benzamide moieties, have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, which is relevant for developing therapeutics for conditions like glaucoma, epilepsy, and cancer. Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamides, showing significant inhibitory activity against specific carbonic anhydrase isoforms Ulus, R., Yeşildağ, I., Tanc, M., Bülbül, M., Kaya, M., & Supuran, C. (2013). Bioorganic & Medicinal Chemistry.

Antimicrobial Activity

The synthesis and evaluation of sulfonamide compounds, including those containing benzothiazole, have been explored for antimicrobial applications. Jagtap et al. (2010) synthesized novel fluorine-substituted sulfonamide benzothiazole derivatives and screened them for antimicrobial activity, demonstrating the potential of such compounds in combating microbial infections Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B. (2010). International Journal of Pharma and Bio Sciences.

Eigenschaften

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O5S2/c1-25(14-15-5-3-2-4-6-15)33(30,31)18-10-7-16(8-11-18)21(27)24-22-23-19-12-9-17(26(28)29)13-20(19)32-22/h2-13H,14H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRKXWQLFWRZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2959094.png)

![4-Benzyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde](/img/structure/B2959096.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2959097.png)

![[(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2959099.png)

![N-[2-(4-Methoxyphenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2959100.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2959102.png)

![5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2959106.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2959107.png)

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)